Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a colorless to yellow liquid that is primarily used in research and development within the fields of chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 1-aminopropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
ZBJRXENQXZFEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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